7-(Benzyloxy)-1-methyl-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene
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Overview
Description
7-(Benzyloxy)-1-methyl-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene is a complex organic compound that features a unique cyclobuta[f]indene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-1-methyl-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction uses organoboron reagents and palladium catalysts to form carbon-carbon bonds, making it suitable for constructing the cyclobuta[f]indene framework.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)-1-methyl-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene can undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the functional groups attached to the cyclobuta[f]indene core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position typically yields benzoic acids, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)-1-methyl-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene involves its interaction with specific molecular targets. For instance, it may modulate the activity of enzymes or receptors involved in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole and 7-benzyloxyindole share structural similarities and have been studied for their biological activities.
Cyclobuta[f]indene Derivatives: Other derivatives of cyclobuta[f]indene may exhibit similar chemical reactivity and applications.
Uniqueness
7-(Benzyloxy)-1-methyl-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene is unique due to its specific substitution pattern and the presence of the benzyloxy group, which can influence its chemical properties and biological activities
Properties
IUPAC Name |
4-methyl-2-phenylmethoxytricyclo[6.3.0.03,6]undeca-1,3(6),7-triene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O/c1-13-10-16-11-15-8-5-9-17(15)19(18(13)16)20-12-14-6-3-2-4-7-14/h2-4,6-7,11,13H,5,8-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOKBXUOZDNQTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C1C(=C3CCCC3=C2)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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